4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H14Br2N2O3 . This compound is characterized by the presence of bromine atoms and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps. Typically, the synthetic route includes the reaction of 3-bromobenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 2-bromobenzoic acid under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure but with different positional isomers of bromine atoms.
4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with bromine atoms at different positions.
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Contains a hydroxy group instead of a bromine atom.
Properties
CAS No. |
358768-61-3 |
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Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-16-5-3-4-15(12-16)20(26)25-24-13-14-8-10-17(11-9-14)28-21(27)18-6-1-2-7-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
KKMYPYTZFVVOIG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)Br |
Origin of Product |
United States |
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